
5-Chloro-2,4-diphenylthiazole
Overview
Description
5-Chloro-2,4-diphenylthiazole: is a heterocyclic organic compound with the molecular formula C15H10ClNS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-diphenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with phenylacetylene. The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-diphenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitutions at the thiazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens, alkylating agents, and nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
Chemistry: 5-Chloro-2,4-diphenylthiazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain bacteria and cancer cells, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-diphenylthiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2,4-Diphenylthiazole: Lacks the chlorine substituent, which may affect its biological activity.
5-Bromo-2,4-diphenylthiazole: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and applications.
Uniqueness: 5-Chloro-2,4-diphenylthiazole is unique due to the presence of the chlorine atom, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-chloro-2,4-diphenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNS/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCVYXFKYBNGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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